Field: Oncology: OICR-9429 has been used in cancer research, particularly in the study of bladder cancer .
Method of Application: In the study, the expression and clinical prognosis of WDR5 were analyzed in a TCGA cohort. The pharmacological role of OICR-9429 was further investigated in vitro and in vivo. RNA sequencing, western blot, and chromatin immunoprecipitation (ChIP) were utilized to explore the mechanism underlying OICR-9429-induced WDR5 inhibition .
Results and Outcomes: The study found that WDR5 expression was upregulated in bladder cancer and was associated with histologic grade, metastasis status, histologic subtype, and molecular subtype. High WDR5 expression level was also correlated with shorter overall survival in bladder cancer .
The WDR5 inhibitor OICR-9429 reduced cell viability by decreasing H3K4me3 levels but not WDR5 levels in T24, UM-UC-3, and TCCSUP bladder cancer cells. OICR-9429 suppressed the proliferation of bladder cancer cells by blocking the G1/S phase transition. Next, OICR-9429 enhanced apoptosis and chemosensitivity to cisplatin in bladder cancer cells .
In vivo experiments further revealed that OICR-9429 suppressed tumor growth, enhanced chemosensitivity, and reduced the toxicity of cisplatin in bladder cancer .
Field: Hematology: OICR-9429 has been used in the research of blood disorders, particularly Acute Myeloid Leukemia (AML) .
Method of Application: In the study, the compound was used to disrupt the WDR5-MLL interaction in AML cells . The compound’s selectivity for WDR5 over other methyltransferases, kinases, GPCRs, ion channels, and transporters was also evaluated .
Results and Outcomes: The study found that OICR-9429 reduced the viability of acute myeloid leukemia cells in vitro . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of AML.
Field: Epigenetics: OICR-9429 has been used in the research of epigenetic modifications, particularly in the study of chromatin “reader” domains .
Method of Application: In the study, the compound was used to disrupt the interaction of WDR5 with peptide regions of MLL and Histone 3 . The compound’s selectivity for WDR5 over other methyltransferases, kinases, GPCRs, ion channels, and transporters was also evaluated .
Results and Outcomes: The study found that OICR-9429 is a potent antagonist of the interaction of WDR5 with peptide regions of MLL and Histone 3 with >100-fold selectivity over other chromatin “reader” domains . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of diseases related to epigenetic modifications.
OICR-9429 is a small-molecule inhibitor specifically designed to target the interaction between the WD repeat domain 5 protein and the mixed lineage leukemia protein. It acts primarily as an antagonist of the WDR5-MLL (mixed lineage leukemia) interaction, exhibiting a high degree of selectivity for this pathway over other chromatin reader proteins. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those characterized by aberrant histone methylation patterns.
OICR-9429 functions by disrupting the binding of WDR5 to histone methylation marks, specifically trimethylated lysine 4 on histone 3 (H3K4me3). The compound's mechanism involves competitive inhibition, where it binds to the WDR5 protein, thereby preventing its interaction with MLL and other associated proteins involved in transcriptional regulation. This inhibition leads to alterations in downstream gene expression profiles and affects cellular processes such as proliferation and survival.
The biological activity of OICR-9429 has been extensively studied, revealing its efficacy in reducing cell viability in various cancer cell lines. For instance, research indicates that OICR-9429 decreases H3K4me3 levels without affecting WDR5 protein levels directly, suggesting a targeted mechanism of action that selectively impacts histone modification pathways. This selectivity underlines its potential as a therapeutic agent in cancers that rely on MLL fusion proteins for their oncogenic properties .
The synthesis of OICR-9429 has been detailed in several studies, typically involving multi-step organic synthesis techniques. The synthetic route generally includes:
OICR-9429 has significant potential applications in cancer therapeutics, particularly in targeting leukemias and solid tumors characterized by MLL fusions or overexpression of WDR5. Its ability to modulate histone methylation makes it a candidate for combination therapies aimed at enhancing chemosensitivity or overcoming resistance mechanisms in cancer treatment . Additionally, it serves as a valuable tool compound for studying the role of WDR5 in epigenetic regulation.
Studies have demonstrated that OICR-9429 effectively inhibits WDR5-dependent protein-protein interactions in cellular models. For example, experiments using biotinylated variants of the compound have shown that it can disrupt the binding of WDR5 to its partners, leading to downstream effects on gene expression and cellular viability . These interaction studies are crucial for understanding the broader implications of targeting the WDR5 pathway in cancer biology.
OICR-9429 is part of a class of compounds that target chromatin-modifying enzymes and their interactions. Here are some similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
OICR-9429 | Inhibits WDR5-MLL interaction | High selectivity for WDR5 over other readers |
EPZ-5676 | Inhibits MLL fusion proteins | Targets MLL1 specifically; broader epigenetic effects |
MI-503 | Inhibits menin-MLL interaction | Focuses on menin rather than WDR5 |
GSK-J4 | Inhibits Jumonji domain-containing histone demethylases | Targets demethylation rather than methylation |
OICR-9429's uniqueness lies in its specific targeting of the WDR5-MLL interaction, which differentiates it from other compounds that may have broader or different targets within the epigenetic landscape.